Cas no 93-68-5 (N-(2-methylphenyl)-3-oxobutanamide)

N-(2-methylphenyl)-3-oxobutanamide structure
93-68-5 structure
商品名:N-(2-methylphenyl)-3-oxobutanamide
CAS番号:93-68-5
MF:C11H13NO2
メガワット:191.226423025131
MDL:MFCD00008782
CID:34714
PubChem ID:7154

N-(2-methylphenyl)-3-oxobutanamide 化学的及び物理的性質

名前と識別子

    • 3-Oxo-N-(o-tolyl)butanamide
    • AAOT
    • Acetoacet-o-toluidide
    • N-(2-Methylphenyl)-3-oxo-butanamide
    • 2'-Methylacetoacetanilide
    • O-Methyl-N-Acetoacetyl Aniline
    • O-Acetoacetotoluidide
    • N-ACETOACETYL-O-TOLUIDINE
    • 2-Methylacetoacetanilide
    • 2'-Methylacetoacetanilide (AAOT)
    • 2'-acetoacetoluidide
    • 2-ACETOACETOTOLUIDIDE
    • 2-acetyl-6-methylacetanilide
    • 2'-METHYL-3-PHENYLPROPIOPHENONE
    • 2'-Methylacetoacetan
    • ACETO ACET O TOLUIDINE
    • acetoacetamino-2-methylbenzene
    • Acetoacet-O-toludide
    • AcetoAcet-O-Toluilide
    • acetoacetyl o-methylaniline
    • N-(2-methylphenyl)acetoacetamide
    • N-(o-tolyl)acetoacetic amide
    • O-Acetoacetoluidide
    • N-Acetoacetyl-2-methylaniline
    • N-(2-Methylphenyl)-3-oxobutanamide
    • Acetoacet-o-toluidine
    • 2-Acetoacetylaminotoluene
    • Butanamide, N-(2-methylphenyl)-3-oxo-
    • Acetoacetyl-2-methylanilide
    • Acetoaceto-ortho-toluidide
    • MCN1GV8J3R
    • TVZIWRMELPWPPR-UHFFFAOYSA-N
    • DSSTox_CID_6562
    • DSSTox_RID_78151
    • DSSTox_GSID_26562
    • CAS-9
    • N-(2-Methylphenyl)-3-oxobutanamide (ACI)
    • o-Acetoacetotoluidide (6CI, 7CI, 8CI)
    • 2-(Acetoacetylamino)toluene
    • 2′-Methylacetoacetanilide
    • 3-Oxo-N-o-tolyl-butyramide
    • Acetoacetic acid 2-methylanilide
    • Acetoacetic acid o-toluidide
    • NSC 7655
    • o-Methylacetoacetanilide
    • Acetoacet -o-Toluilide
    • 3-oxo-N-o-tolylbutanamide
    • CHEMBL1893178
    • W-100233
    • NCGC00164200-02
    • STK400317
    • UNII-MCN1GV8J3R
    • AI3-08708
    • Q27283887
    • MFCD00008782
    • N-Acetoacetyl o-toluidide
    • o-Acetoacetotoluidide, 98%
    • BRN 2099098
    • NCGC00256990-01
    • NSC-7655
    • NCGC00258860-01
    • EN300-18263
    • 2\\'-Methylacetoacetanilide
    • DTXSID3026562
    • 93-68-5
    • NCGC00164200-01
    • SCHEMBL382223
    • A1020
    • NS00005760
    • Z57708665
    • DTXCID206562
    • F1723-0105
    • WLN: 1V1VMR B
    • N-(2-Methylphenyl)-3-oxobutanamide #
    • 4-12-00-01777 (Beilstein Handbook Reference)
    • Tox21_303146
    • Tox21_201308
    • CCRIS 7750
    • Acetoacet-ortho-toluidide
    • CAS-93-68-5
    • EC 202-267-0
    • N~1~-(2-METHYLPHENYL)-3-OXOBUTANAMIDE
    • EINECS 202-267-0
    • BS-4052
    • AKOS000120625
    • DB-057420
    • NSC7655
    • ortho-Acetoacetotoluidide
    • N-(2-methylphenyl)-3-oxobutanamide
    • MDL: MFCD00008782
    • インチ: 1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)
    • InChIKey: TVZIWRMELPWPPR-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(C)=O)NC1C(C)=CC=CC=1
    • BRN: 2099098

計算された属性

  • せいみつぶんしりょう: 191.09500
  • どういたいしつりょう: 191.094629
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • 互変異性体の数: 8
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 46.2

じっけんとくせい

  • 色と性状: 白色針状結晶
  • 密度みつど: 1.06
  • ゆうかいてん: 104.0 to 108.0 deg-C
  • ふってん: 326.97°C (rough estimate)
  • フラッシュポイント: 143°C
  • 屈折率: 1.5220 (estimate)
  • PSA: 46.17000
  • LogP: 1.98560
  • ようかいせい: 未確定
  • FEMA: 3709

N-(2-methylphenyl)-3-oxobutanamide セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264-P270-P301+P312+P330-P501
  • WGKドイツ:1
  • 危険カテゴリコード: R22
  • セキュリティの説明: S36
  • RTECS番号:AK6550000
  • 危険物標識: Xn
  • TSCA:Yes
  • リスク用語:R22
  • ちょぞうじょうけん:Store at room temperature

N-(2-methylphenyl)-3-oxobutanamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(2-methylphenyl)-3-oxobutanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047008-1kg
3-Oxo-N-(o-tolyl)butanamide
93-68-5 95%
1kg
¥212.00 2024-04-25
Life Chemicals
F1723-0105-0.5g
N-(2-methylphenyl)-3-oxobutanamide
93-68-5 95%+
0.5g
$19.0 2023-09-07
TRC
M220460-1g
2'-Methylacetoacetanilide
93-68-5
1g
$ 50.00 2022-06-04
Life Chemicals
F1723-0105-1g
N-(2-methylphenyl)-3-oxobutanamide
93-68-5 95%+
1g
$21.0 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007512-500g
N-(2-methylphenyl)-3-oxobutanamide
93-68-5 99%
500g
¥85 2024-05-20
TRC
M220460-5g
2'-Methylacetoacetanilide
93-68-5
5g
$ 65.00 2022-06-04
Life Chemicals
F1723-0105-2.5g
N-(2-methylphenyl)-3-oxobutanamide
93-68-5 95%+
2.5g
$40.0 2023-09-07
TRC
M220460-10g
2'-Methylacetoacetanilide
93-68-5
10g
$ 80.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M28160-25g
3-Oxo-N-(o-tolyl)butanamide
93-68-5
25g
¥29.0 2021-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A1020-25g
N-(2-methylphenyl)-3-oxobutanamide
93-68-5 98.0%(LC&N)
25g
¥80.0 2022-06-10

N-(2-methylphenyl)-3-oxobutanamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Xylene ;  1 h, 130 °C
リファレンス
Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines
Heitbaum, Maja; Froehlich, Roland; Glorius, Frank, Advanced Synthesis & Catalysis, 2010, 352, 357-362

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Silver hexafluoroantimonate Catalysts: Tricyclohexylphosphine ,  Cobalt dibromide Solvents: 1,2-Dichloroethane ;  20 h, 115 °C
リファレンス
Cobalt catalyzed regioselective C-H methylation/acetoxylation of anilides: new routes for C-C and C-O bond formation
Li, Ze-lin; Wu, Peng-Yu; Cai, Chun, Organic Chemistry Frontiers, 2019, 6(12), 2043-2047

ごうせいかいろ 3

はんのうじょうけん
1.1 2 h, reflux
リファレンス
Design, parallel synthesis of Biginelli 1,4-dihydropyrimidines using PTSA as a catalyst, evaluation of anticancer activity and structure activity relationships via 3D QSAR studies
Faizan, Syed; Prashantha Kumar, B. R.; Lalitha Naishima, Namburu; Ashok, T.; Justin, Antony; et al, Bioorganic Chemistry, 2021, 117,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
リファレンス
Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles
Chakraborty, Ankita; Majumdar, Swapan; Maiti, Dilip K., Tetrahedron Letters, 2016, 57(30), 3298-3302

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  rt
リファレンス
One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization
Yuan, Yucheng; Yang, Rui; Zhang-Negrerie, Daisy; Wang, Junwei; Du, Yunfei; et al, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Xylene
リファレンス
Synthesis and in vitro Antidiabetic Screening of Novel Dihydropyrimidine Derivatives
Lalpara, J. N.; Vachhani, M. D.; Hadiyal, S. D.; Goswami, S.; Dubal, G. G., Russian Journal of Organic Chemistry, 2021, 57(2), 241-246

ごうせいかいろ 7

はんのうじょうけん
1.1 150 - 160 °C
リファレンス
Synthesis of aminoquinoline derivatives and their starting materials
, Hungary, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ;  1 h
リファレンス
Vinyl polymerizations of norbornene catalyzed by nickel complexes with acetoacetamide ligands
Feng, Qian; Chen, Dajun; Feng, Danyang; Jiao, Libin; Peng, Zhigang; et al, Applied Organometallic Chemistry, 2014, 28(1), 32-37

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Synthesis and properties of 3-benzhydryl-5-methyl-4-isoxazolecarboxylic acid derivatives
Kaminski, Jerzy; Jean, Zdzislawa; Glinska, Elzbieta; Rusek, Dorota; Eckstein, Zygmunt, Polish Journal of Chemistry, 1978, 52(7-8), 1583-8

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  2.5 h, 25 °C
リファレンス
Knorr Cyclizations and Distonic Superelectrophiles
Sai, Kiran Kumar Solingapuram; Gilbert, Thomas M.; Klumpp, Douglas A., Journal of Organic Chemistry, 2007, 72(25), 9761-9764

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Xylene ;  3 h, 130 °C
リファレンス
Computational and experimental evaluation of α-(N-2-quinolonyl)ketones: a new class of nonbiaryl atropisomers
Bootsma, Andrea N. ; Anderson, Carolyn E., Tetrahedron Letters, 2016, 57(43), 4834-4837

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Xylene ;  heated
リファレンス
Study on reaction of substituted 4-methylquinolin-2(1H)-ones with sodium azide
Duan, Le The; Thanh, Nguyen Dinh; Nguyet, Nguyen Thi Minh; Hoai, Le Thi; Ha, Nguyen Thi Thu, International Electronic Conference on Synthetic Organic Chemistry, 2017, 1, 1-6

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Toluene ;  24 h, reflux; reflux → rt
リファレンス
Enantioselective α-Amination of Acyclic 1,3-Dicarbonyls Catalyzed by N-Heterocyclic Carbene
Santra, Surojit; Maji, Ujjwal; Guin, Joyram, Organic Letters, 2020, 22(2), 468-473

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Potassium tert-butoxide ;  4.0 min, heated
リファレンス
Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines
Sirisha, Kalam; Bikshapathi, Darna; Achaiah, Garlapati; Reddy, Vanga Malla, European Journal of Medicinal Chemistry, 2011, 46(5), 1564-1571

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Ethanol ;  20 °C
リファレンス
Preparation method of bright yellow pigment for printing ink
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Ethanol ;  10 °C; 10 °C → 35 °C; 4 h, 35 °C; 35 °C → 40 °C
リファレンス
Method for reducing byproduct generated during production of o-methyl-N-acetoacetanilide
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water
リファレンス
Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene
, European Patent Organization, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Sodium hydroxide Solvents: Toluene ;  10 - 15 h, 110 °C
リファレンス
Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides
Virsodia, Vijay; Pissurlenkar, Raghuvir R. S.; Manvar, Dinesh; Dholakia, Chintan; Adlakha, Priti; et al, European Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Toluene
リファレンス
Targeting Dormant Tuberculosis Bacilli: Results for Molecules with a Novel Pyrimidone Scaffold
Joshi, Rohit R.; Barchha, Avinash; Khedkar, Vijay M.; Pissurlenkar, Raghuvir R. S.; Sarkar, Sampa; et al, Chemical Biology & Drug Design, 2015, 85(2), 201-207

ごうせいかいろ 20

はんのうじょうけん
1.1 30 min, 170 - 175 °C; 2 h, 170 - 175 °C; overnight, cooled
リファレンス
Synthetic studies on [2,6]naphthyridine compounds and its derivatives - synthesis of 5-hydroxybenzo[c][2,6]naphthyridine 1,4-dione
Meenachi, S.; Rajendran, S. P.; Chitra, S., Chemical Science Review and Letters, 2014, 3(10), 258-265

N-(2-methylphenyl)-3-oxobutanamide Raw materials

N-(2-methylphenyl)-3-oxobutanamide Preparation Products

N-(2-methylphenyl)-3-oxobutanamide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:93-68-5)2'-Methylacetoacetanilide
注文番号:1644458
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:59
価格 ($):discuss personally

N-(2-methylphenyl)-3-oxobutanamide 関連文献

N-(2-methylphenyl)-3-oxobutanamideに関する追加情報

Recent Advances in the Study of N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) in Chemical Biology and Pharmaceutical Research

N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug discovery and development. Recent literature highlights its role as a key intermediate in the synthesis of bioactive compounds and its potential pharmacological properties.

One of the most notable findings in recent research is the compound's involvement in the synthesis of novel anti-inflammatory agents. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of N-(2-methylphenyl)-3-oxobutanamide exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, suggesting its potential as a scaffold for developing next-generation anti-inflammatory drugs.

In addition to its anti-inflammatory properties, N-(2-methylphenyl)-3-oxobutanamide has also been investigated for its role in cancer therapeutics. A recent preprint on *bioRxiv* reported that this compound can modulate the activity of certain kinases involved in tumor progression. The study employed high-throughput screening and cellular assays to identify the compound's ability to inhibit proliferation in various cancer cell lines, including breast and lung cancer. These findings open new avenues for the development of targeted kinase inhibitors.

Another area of interest is the compound's potential as a precursor in the synthesis of heterocyclic compounds. A 2024 paper in *Organic Letters* detailed a novel synthetic route using N-(2-methylphenyl)-3-oxobutanamide to produce pyrrole derivatives, which are known for their diverse biological activities. The study emphasized the compound's versatility and efficiency in multi-step reactions, making it a valuable tool for medicinal chemists.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of N-(2-methylphenyl)-3-oxobutanamide and its derivatives. Recent pharmacokinetic studies, as reported in *Drug Metabolism and Disposition*, have highlighted issues such as low oral bioavailability and rapid metabolism. Researchers are now focusing on structural modifications to address these limitations while retaining the compound's bioactive properties.

In conclusion, N-(2-methylphenyl)-3-oxobutanamide (CAS 93-68-5) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span anti-inflammatory agents, cancer therapeutics, and synthetic chemistry, with ongoing studies aimed at overcoming its pharmacokinetic challenges. As research progresses, this compound is likely to play an increasingly important role in drug discovery and development.

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